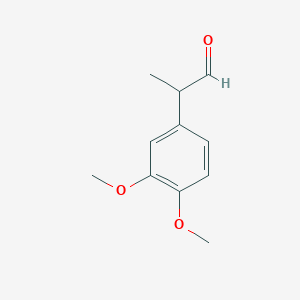

2-(3,4-Dimethoxyphenyl)propanal

CAS No.: 40181-00-8

Cat. No.: VC8271304

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40181-00-8 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)propanal |

| Standard InChI | InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3 |

| Standard InChI Key | SGUITGYYSSRXRY-UHFFFAOYSA-N |

| SMILES | CC(C=O)C1=CC(=C(C=C1)OC)OC |

| Canonical SMILES | CC(C=O)C1=CC(=C(C=C1)OC)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-(3,4-Dimethoxyphenyl)propanal consists of a phenyl ring substituted with two methoxy groups at the 3- and 4-positions. A propanal chain () is attached to the phenyl ring at the 2-position. The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)propanal, and its systematic representation is:

The molecular weight is calculated as , though experimental values may vary slightly depending on isotopic composition. The methoxy groups contribute to electron-donating effects, stabilizing the aromatic ring and influencing the aldehyde's reactivity.

Physicochemical Properties

While experimental data for this specific compound is scarce, analogous compounds suggest the following properties:

-

Boiling Point: Estimated (extrapolated from similar aldehydes).

-

Solubility: Likely soluble in polar organic solvents (e.g., ethanol, acetone) due to the methoxy and aldehyde groups.

-

pKa: The aldehyde proton is weakly acidic, with an estimated pKa of , comparable to benzaldehyde derivatives .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible route to 2-(3,4-Dimethoxyphenyl)propanal involves aldol condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions:

Key Steps:

-

Base-Catalyzed Condensation: Sodium hydroxide facilitates deprotonation of acetaldehyde, forming an enolate that attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde.

-

Dehydration: The intermediate β-hydroxy aldehyde undergoes dehydration to yield the α,β-unsaturated aldehyde.

-

Purification: Distillation or column chromatography isolates the product.

Industrial Production

Industrial synthesis would optimize for yield and scalability:

-

Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) may replace homogeneous bases to simplify separation.

-

Continuous Flow Reactors: Enhance reaction control and throughput.

-

Purity Standards: Distillation under reduced pressure achieves >95% purity, critical for pharmaceutical or fragrance applications.

Chemical Reactivity and Derivatives

Aldehyde-Specific Reactions

The aldehyde group is highly reactive, participating in:

-

Oxidation: Forms 2-(3,4-Dimethoxyphenyl)propanoic acid using KMnO₄ or CrO₃.

-

Reduction: Sodium borohydride reduces the aldehyde to 2-(3,4-Dimethoxyphenyl)propanol.

-

Nucleophilic Addition: Grignard reagents add to the carbonyl, producing secondary alcohols.

Methoxy Group Reactivity

The electron-rich methoxy groups direct electrophilic substitution to the para position relative to existing substituents. For example:

-

Nitration: Concentrated HNO₃ introduces a nitro group at the 5-position of the phenyl ring.

-

Demethylation: HBr in acetic acid cleaves methoxy groups to hydroxyls, enabling further functionalization.

Biological and Industrial Applications

Hypothetical Biological Activity

While direct studies are lacking, structurally related compounds exhibit:

-

Antimicrobial Effects: Methoxy-substituted aldehydes disrupt microbial cell membranes.

-

Antioxidant Properties: Electron-rich aromatic systems scavenge free radicals.

| Biological Activity | Mechanism | Analogous Compound |

|---|---|---|

| Antimicrobial | Membrane disruption | 3,4-Dimethoxycinnamaldehyde |

| Antioxidant | Radical scavenging | Syringaldehyde |

Industrial Uses

-

Fragrance Synthesis: The compound’s aromatic profile suggests utility in perfumes and flavorants.

-

Pharmaceutical Intermediates: Serves as a precursor for anticoagulants or anti-inflammatory agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume